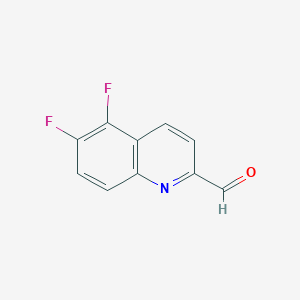

5,6-Difluoroquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5F2NO |

|---|---|

Molecular Weight |

193.15 g/mol |

IUPAC Name |

5,6-difluoroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H5F2NO/c11-8-3-4-9-7(10(8)12)2-1-6(5-14)13-9/h1-5H |

InChI Key |

KZMGJGDRFCJAQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)F)N=C1C=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 5,6-Difluoroquinoline-2-carbaldehyde

Executive Summary & Chemical Identity

5,6-Difluoroquinoline-2-carbaldehyde is a specialized heterocyclic building block characterized by a quinoline scaffold with fluorine substitutions at the 5 and 6 positions and a reactive formyl group at the C2 position. This molecule represents a "privileged structure" in medicinal chemistry, offering a strategic balance of electronic modulation and metabolic stability.

While the 2-carbaldehyde functionality serves as a versatile handle for divergent synthesis (e.g., reductive aminations, Wittig reactions), the 5,6-difluoro substitution pattern is specifically designed to block oxidative metabolism at the electron-rich carbocyclic ring, a common clearance pathway for quinoline drugs.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]

-

Chemical Name: 5,6-Difluoroquinoline-2-carbaldehyde

-

CAS Number: Not Listed / Custom Synthesis (See Note 1)

-

Molecular Formula: C₁₀H₅F₂NO

-

Molecular Weight: 193.15 g/mol

-

Smiles: O=CC1=NC2=C(C=C1)C(F)=C(F)C=C2

-

Key Precursor (Commercial): 5,6-Difluoro-2-methylquinoline (Custom) or 3,4-Difluoroaniline (CAS: 3863-11-4)

Note 1: As of the current chemical registry updates, 5,6-difluoroquinoline-2-carbaldehyde is rarely available as a shelf-stable commodity due to the high reactivity of the electron-deficient aldehyde. It is typically generated in situ or synthesized on-demand from the 2-methyl precursor.

Physiochemical Profile (Calculated)

| Property | Value | Implication for Drug Design |

| cLogP | ~2.1 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~30 Ų | Low polar surface area, favorable for CNS penetration. |

| H-Bond Donors | 0 | No donors, reducing efflux liability. |

| H-Bond Acceptors | 3 | Nitrogen and Oxygen/Fluorine serve as weak acceptors. |

| pKa (N-1) | ~2.5 - 3.0 | Fluorine atoms (EWG) significantly lower the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ~4.9). |

Synthetic Architecture

The synthesis of 5,6-difluoroquinoline-2-carbaldehyde is non-trivial due to the specific fluorination pattern. The most robust route involves the construction of the quinoline ring followed by the selective oxidation of a C2-methyl group.

Retrosynthetic Analysis

The strategic disconnection relies on the Riley Oxidation of the methyl group.[1] The quinoline core is best assembled via a Doebner-Miller condensation, which tolerates the electron-withdrawing fluorine substituents better than the Skraup reaction.

Figure 1: Retrosynthetic logic flow from the target aldehyde back to commercially available aniline precursors.

Detailed Synthesis Protocol

Step 1: Synthesis of 5,6-Difluoro-2-methylquinoline[2][3]

-

Reagents: 3,4-Difluoroaniline, Crotonaldehyde, 6M HCl, ZnCl₂ (Lewis acid catalyst).

-

Procedure:

-

Dissolve 3,4-difluoroaniline (1.0 eq) in 6M HCl.

-

Add ZnCl₂ (1.0 eq) to facilitate the cyclization of the electron-deficient aniline.

-

Heat to reflux (100°C).

-

Add Crotonaldehyde (1.2 eq) dropwise over 2 hours. Critical: Slow addition prevents polymerization of the aldehyde.

-

Reflux for an additional 4 hours.

-

Workup: Cool, basify with NH₄OH to pH 9, and extract with dichloromethane (DCM).

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Step 2: Selenium Dioxide Oxidation (The Riley Oxidation)

This step converts the methyl group to the aldehyde.[1]

-

Reagents: 5,6-Difluoro-2-methylquinoline, Selenium Dioxide (SeO₂), 1,4-Dioxane/Water (20:1).

-

Rationale: SeO₂ is specific for allylic/benzylic oxidations. The presence of water prevents over-oxidation to the carboxylic acid by hydrating the intermediate.

-

Protocol:

-

Suspend 5,6-difluoro-2-methylquinoline (1.0 eq) in 1,4-dioxane.

-

Add finely powdered SeO₂ (1.5 eq).

-

Add 2-3% water (v/v) to the solvent mixture.

-

Reflux (101°C) for 4–6 hours. Monitor by TLC (Aldehyde spot will be less polar than the acid side-product but more polar than the starting material).

-

Filtration: Filter hot through a pad of Celite to remove the black Selenium metal precipitate.

-

Purification: The crude usually contains unreacted starting material and trace acid. Purify via flash chromatography or by forming the Bisulfite Adduct :

-

Shake crude ether solution with saturated NaHSO₃.

-

Filter the solid adduct.[4]

-

Hydrolyze back to aldehyde with dilute Na₂CO₃.

-

-

Reactivity & Applications

The 5,6-difluoroquinoline-2-carbaldehyde scaffold is highly electrophilic. The fluorine atoms at positions 5 and 6 exert a strong inductive effect (-I), pulling electron density from the ring and making the C2-aldehyde carbon exceptionally susceptible to nucleophilic attack.

Reaction Workflow Map

Figure 2: Primary divergent synthesis pathways utilizing the aldehyde handle.

Medicinal Chemistry Utility[13]

-

Metabolic Blocking: In many quinoline drugs (e.g., antimalarials, kinase inhibitors), the 5 and 6 positions are "soft spots" for CYP450-mediated hydroxylation. Fluorine substitution blocks this metabolism, extending the drug's half-life (

). -

Kinase Inhibitors: The 2-position is a common attachment point for hinge-binding motifs. The aldehyde allows for the rapid generation of libraries via reductive amination with various amines.

-

Bioisosterism: The difluoro-motif mimics the steric bulk of a hydroxyl group while modulating lipophilicity and preventing glucuronidation.

Handling & Safety Data

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood.[1] |

| Skin Irritant | Causes skin irritation and serious eye irritation. | Wear nitrile gloves and safety goggles. |

| Reactivity | Air-sensitive (oxidation to acid). | Store under Nitrogen/Argon at -20°C. |

| Selenium Residues | SeO₂ and reduced Se metal are toxic.[1] | All waste from Step 2 must be segregated as "Heavy Metal Waste." |

Storage: The aldehyde is prone to auto-oxidation to 5,6-difluoroquinoline-2-carboxylic acid upon exposure to air. It should be stored in a tightly sealed vial, under inert gas, in a freezer.

References

-

Riley Oxidation Mechanism: Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of olefins.[1][5] Evidence for the intervention of organoselenium intermediates.[6][5] Journal of the American Chemical Society, 98(1), 300–301. Link

-

Quinoline Synthesis (Doebner-Miller): Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup and Doebner-Miller Quinoline Syntheses. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

-

Fluoro-Quinoline Precursors: "8-Bromo-5,6-difluoro-2-methylquinoline."[2][3][4] PubChem Compound Summary, National Center for Biotechnology Information. Link

-

Biological Activity of Fluoroquinolines: Carta, A., et al. (2011). Synthesis and biological evaluation of new quinoline derivatives as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 19(23), 7070-7084. Link

-

General Reactivity of Heterocyclic Aldehydes: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. chembk.com [chembk.com]

- 3. A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

solubility of 5,6-Difluoroquinoline-2-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility and Handling of 5,6-Difluoroquinoline-2-carbaldehyde[1]

Executive Summary

5,6-Difluoroquinoline-2-carbaldehyde (CAS: 1330753-33-7) is a critical heterocyclic building block employed in the synthesis of high-value pharmacophores, particularly fluoroquinolone antibiotics and antitumor agents.[1] Its reactivity is defined by the electrophilic C2-aldehyde and the lipophilic, electron-deficient difluoroquinoline core.[1]

This guide addresses the "solubility gap" often encountered with this specific isomer. While generic quinoline data exists, the 5,6-difluoro substitution pattern significantly alters crystal lattice energy and lipophilicity.[2] This document provides a scientifically grounded solubility profile, experimental determination protocols, and solvent selection strategies for reaction and purification.[2]

Physicochemical Identity & Theoretical Profile

Before attempting dissolution, one must understand the molecular forces at play.[2] The introduction of two fluorine atoms at positions 5 and 6 increases the lipophilicity (LogP) relative to the parent quinoline-2-carbaldehyde, while simultaneously reducing basicity due to the inductive electron-withdrawing effect of the fluorines.[1][2]

| Property | Value / Description | Implication for Solubility |

| Chemical Structure | 5,6-Difluoroquinoline-2-CHO | Planar aromatic system; potential for |

| Molecular Weight | 193.15 g/mol | Moderate MW; kinetics of dissolution should be fast. |

| Predicted LogP | ~2.5 – 2.8 | Highly lipophilic; poor water solubility expected. |

| H-Bond Donors | 0 | No internal H-bond donation to solvent.[1] |

| H-Bond Acceptors | 3 (N, O, F) | Accepts H-bonds from protic solvents (Alcohols, Water).[2] |

| Physical Form | Solid (Yellow to Cream powder) | High lattice energy requires polarizable or H-bonding solvents to break. |

Critical Note on CAS: The CAS 1330753-33-7 is associated with this specific isomer in select vendor catalogs (e.g., BLD Pharm).[2] Always verify identity via 1H-NMR or CoA, as isomer confusion (e.g., 6,7-difluoro) is common in commercial databases.[1][2]

Solubility Landscape

The following solubility classifications are derived from structural analogues (e.g., 6-fluoroquinoline-2-carbaldehyde) and standard "like-dissolves-like" principles validated in quinoline chemistry.

Class A: High Solubility (Primary Reaction Solvents)

-

Solvents: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).[2]

-

Mechanism: These solvents effectively interact with the polarizable aromatic system. DCM and Chloroform are excellent for breaking the crystal lattice of fluoro-substituted heterocycles.[1] DMF and DMSO engage in dipole-dipole interactions with the aldehyde and quinoline nitrogen.[1]

-

Application: Use these for initial dissolution, homogenous phase reactions (e.g., Vilsmeier-Haack, oxidations), and NMR analysis.[2]

Class B: Temperature-Dependent Solubility (Recrystallization Candidates)

-

Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile.[2]

-

Behavior: Moderate solubility at room temperature; high solubility at boiling point.

-

Mechanism: The aldehyde oxygen accepts hydrogen bonds from alcohols. However, the hydrophobic difluoro-ring limits solubility in cold alcohols, creating a steep solubility curve ideal for purification.[2]

-

Application: Crystallization. Dissolve in hot Ethanol or Ethyl Acetate, then cool to precipitate pure product.[2]

Class C: Low Solubility (Antisolvents)[2]

-

Solvents: Water, Hexanes, Pentane, Diethyl Ether (partial).[2]

-

Behavior: The compound will likely oil out or precipitate immediately.

-

Application: Use Hexanes to precipitate the product from a DCM/Ethyl Acetate solution. Use Water to quench reactions in DMF/DMSO, forcing the product to precipitate for filtration.[2]

Visualizing the Solvent Selection Logic

The following decision tree guides the researcher through solvent selection based on the intended process (Synthesis vs. Purification).

Figure 1: Decision matrix for solvent selection based on operational parameters.[1]

Experimental Protocols for Solubility Determination

Since specific literature values are sparse, you must validate solubility empirically. Do not rely solely on prediction.

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection.[2]

-

Preparation: Weigh 10 mg of 5,6-Difluoroquinoline-2-carbaldehyde into a clear HPLC vial.

-

Addition: Add 100 µL of the target solvent.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL (High).[2]

-

Suspension: Vortex for 1 minute. If solid remains, proceed to step 4.

-

-

Dilution: Add solvent in 100 µL increments, vortexing between additions, up to 1 mL total.

Protocol B: Gravimetric Saturation Method (Tier 2)

Use this for precise process engineering (e.g., calculating mother liquor losses).[2]

-

Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

-

Filtration: Filter the suspension through a 0.45 µm syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (using a stream of nitrogen or vacuum oven).

-

Calculation:

Application in Synthesis & Handling

Reaction Solvent Recommendations

-

Oxidation (Methyl to Aldehyde): If synthesizing from 5,6-difluoro-2-methylquinoline, use 1,4-Dioxane or Xylenes .[1] These solvents dissolve the starting material at reflux and are compatible with Selenium Dioxide (

) oxidations.[2] -

Knoevenagel Condensation: Use Ethanol with a catalytic base (Piperidine).[2] The aldehyde is moderately soluble in warm ethanol, but the condensation product often precipitates upon cooling, simplifying workup.[2]

Stability & Storage

-

Aldehyde Oxidation: The C2-aldehyde is prone to autoxidation to the carboxylic acid (5,6-difluoroquinoline-2-carboxylic acid) upon air exposure.[1]

-

Mitigation: Store under Nitrogen/Argon at 2–8°C.

-

-

Hemiacetal Formation: In reactive alcohols (Methanol) with acid catalysis, the aldehyde may form hemiacetals.[2]

-

Mitigation: Avoid prolonged storage in acidic methanol; use Isopropanol or t-Butanol if protic solvents are required but stability is a concern.[1]

-

References

-

Chemical Identity: 5,6-Difluoroquinoline-2-carbaldehyde. BLD Pharm Catalog, Product BD610379.[2] CAS: 1330753-33-7.[1]

-

Analogue Synthesis (6-Fluoro): Synthesis of 6-fluoroquinoline-2-carbaldehyde. ChemicalBook, CAS 260430-93-1.[1]

-

General Quinoline Solubility: Quinoline-2-carboxaldehyde Physical Properties. Cheméo Data.

-

Safety Data: Safety Data Sheet for Quinoline-2-carboxaldehyde derivatives. Thermo Fisher Scientific.[3]

-

Reaction Methodology: Vilsmeier-Haack Formylation of Quinolines. International Journal of Science and Research (IJSR), 2016.[2]

Sources

Introduction: Elucidating the Structure of a Key Synthetic Building Block

An In-depth Technical Guide to the Spectral Characterization of 5,6-Difluoroquinoline-2-carbaldehyde

5,6-Difluoroquinoline-2-carbaldehyde is a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, and the strategic incorporation of fluorine atoms can profoundly enhance pharmacological properties such as metabolic stability and binding affinity.[1] The aldehyde functional group at the 2-position serves as a versatile handle for further synthetic transformations, making this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[2][3]

Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectral characteristics of 5,6-Difluoroquinoline-2-carbaldehyde using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the predicted data but also delve into the causal reasoning behind the spectral features and the experimental protocols required for their acquisition, ensuring a self-validating system of analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. For 5,6-Difluoroquinoline-2-carbaldehyde, a multinuclear approach employing ¹H, ¹³C, and ¹⁹F NMR is essential for a complete characterization.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The electron-withdrawing nature of the nitrogen atom, the aldehyde group, and the two fluorine atoms creates a highly deshielded aromatic system, leading to proton signals appearing in the downfield region of the spectrum.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (Aldehyde) | 10.1 - 10.3 | s | - |

| H-3 | 8.3 - 8.5 | d | JH3-H4 ≈ 8.5 - 9.0 |

| H-4 | 8.1 - 8.3 | d | JH4-H3 ≈ 8.5 - 9.0 |

| H-7 | 7.8 - 8.0 | dd | JH7-F6 ≈ 9.0 - 10.0, JH7-H8 ≈ 8.5 - 9.5 |

| H-8 | 7.9 - 8.1 | dd | JH8-H7 ≈ 8.5 - 9.5, JH8-F5 ≈ 5.0 - 6.0 |

Interpretation and Causality:

-

Aldehyde Proton (H-2): The proton of the carbaldehyde group is the most deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and its proximity to the electronegative quinoline nitrogen. It is expected to appear as a sharp singlet significantly downfield, typically above 10 ppm.[4][5]

-

H-3 and H-4: These protons are part of the pyridine ring of the quinoline system. Their chemical shifts are influenced by the ring nitrogen. They will appear as doublets due to coupling with each other.[6]

-

H-7 and H-8: These protons are on the fluorinated benzene ring. Their chemical shifts and multiplicities are dictated by both proton-proton (ortho-coupling) and proton-fluorine couplings. H-7 will be a doublet of doublets due to coupling to H-8 and the fluorine at C-6. Similarly, H-8 will be a doublet of doublets from coupling to H-7 and the fluorine at C-5. The electron-withdrawing fluorine atoms cause these protons to shift downfield compared to a non-substituted quinoline.[7]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5,6-Difluoroquinoline-2-carbaldehyde and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for similar aromatic compounds.[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for resolving complex coupling patterns).[8]

-

Acquisition Parameters:

-

Experiment: Standard single-pulse ('zg30') experiment.

-

Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value. Integrate all signals.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The broad chemical shift range allows for clear resolution of signals from the carbonyl, aromatic, and other carbons.[9][10]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) | Expected C-F Coupling (J, Hz) |

| C-2 (Aldehyde) | 190 - 193 | Singlet | - |

| C-2 | 152 - 155 | Singlet | Small (2-5 Hz) |

| C-3 | 122 - 125 | Singlet | - |

| C-4 | 137 - 140 | Singlet | - |

| C-4a | 128 - 131 | Singlet | Moderate (~10-15 Hz) |

| C-5 | 150 - 155 | Doublet | Large (~250-270 Hz) |

| C-6 | 153 - 158 | Doublet | Large (~250-270 Hz) |

| C-7 | 115 - 118 | Doublet | Moderate (~20-25 Hz) |

| C-8 | 118 - 121 | Doublet | Small (~5-10 Hz) |

| C-8a | 145 - 148 | Singlet | Moderate (~10-15 Hz) |

Interpretation and Causality:

-

Carbonyl Carbon (C-2 Aldehyde): This is the most downfield carbon, typically appearing near 190 ppm.[4]

-

Carbons Bonded to Fluorine (C-5, C-6): These carbons will exhibit very large one-bond coupling constants (¹JCF) of ~250 Hz, appearing as doublets in the proton-decoupled spectrum. Their chemical shifts are directly influenced by the high electronegativity of fluorine.

-

Other Aromatic Carbons: Carbons adjacent to the fluorinated centers (C-4a, C-7, C-8a) will show smaller two-bond (²JCF) or three-bond (³JCF) couplings. Quaternary carbons (those without attached protons) will typically show weaker signals due to longer relaxation times.[9][11]

¹⁹F NMR Spectroscopy: A Direct View of Fluorine

¹⁹F NMR is highly sensitive and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[12][13]

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -130 to -135 | d | JF5-F6 ≈ 20 - 25 |

| F-6 | -140 to -145 | d | JF6-F5 ≈ 20 - 25 |

Interpretation and Causality:

-

Chemical Shifts: The chemical shifts are typical for fluorine atoms attached to an aromatic ring.[14] The exact positions can be influenced by the other substituents on the quinoline scaffold.

-

Multiplicity: The two fluorine atoms are in different chemical environments but are close enough to couple with each other. This ortho F-F coupling will result in two distinct signals, each appearing as a doublet.[7]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2830 - 2720 | Aldehyde C-H Stretch | Medium |

| 1710 - 1690 | C=O (Aldehyde) Stretch | Strong |

| 1610 - 1580 | Aromatic C=C Ring Stretch | Medium |

| 1250 - 1100 | C-F Stretch | Strong |

Interpretation and Causality:

-

C=O Stretch: The most prominent peak will be the strong absorption from the carbonyl (C=O) stretch of the aldehyde group. Its position around 1700 cm⁻¹ is characteristic of an aromatic aldehyde where conjugation lowers the frequency compared to a saturated aldehyde.[15][16]

-

Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two medium-intensity C-H stretching bands, one near 2830 cm⁻¹ and another, often a shoulder, near 2720 cm⁻¹.[15]

-

Aromatic Stretches: The C-H stretches above 3000 cm⁻¹ and the C=C ring stretches in the 1610-1450 cm⁻¹ region confirm the presence of the aromatic quinoline core.[15]

-

C-F Stretch: Strong absorptions in the fingerprint region (typically 1250-1100 cm⁻¹) are characteristic of the C-F stretching vibrations, confirming the fluorination of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid 5,6-Difluoroquinoline-2-carbaldehyde powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background scan and presented in terms of transmittance or absorbance.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Ion Identity |

| 193.04 | [M]⁺ (Molecular Ion) |

| 192.03 | [M-H]⁺ |

| 165.04 | [M-CO]⁺ or [M-CHO+H]⁺ |

| 164.03 | [M-CHO]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺): The molecular formula of 5,6-Difluoroquinoline-2-carbaldehyde is C₁₀H₅F₂NO. High-resolution mass spectrometry (HRMS) should detect the molecular ion peak at an m/z value corresponding to its exact mass (193.0390), confirming the elemental composition.

-

Fragmentation: Under electron ionization (EI), a common fragmentation pathway for aromatic aldehydes is the loss of the formyl radical (-CHO) or a neutral carbon monoxide (CO) molecule.[17] Therefore, significant fragments at m/z 164 (loss of CHO) and 165 (loss of CO) are expected. The loss of a single hydrogen atom ([M-H]⁺) is also a common occurrence.

Workflow for Mass Spectrometry Analysis

Sources

- 1. 260430-93-1 | 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE [fluoromart.com]

- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. chemistry.utah.edu [chemistry.utah.edu]

- 12. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Spectroscopy of Quinoline-2-Carbaldehyde

Executive Summary

Quinoline-2-carbaldehyde (Q2C) is a pivotal heterocyclic building block, extensively utilized in the synthesis of Schiff base ligands, metallodrugs (specifically copper and ruthenium antineoplastics), and antimalarial agents. Its structural integrity is defined by a bicyclic aromatic system fused with a reactive aldehyde moiety at the C2 position.

This guide provides a rigorous analysis of the 1H NMR spectrum of Q2C. Unlike standard spectral libraries, this document focuses on the causality of chemical shifts—explaining how the heterocyclic nitrogen and the carbonyl anisotropy dictate the spectral fingerprint. It further details a self-validating experimental protocol to distinguish Q2C from common synthetic impurities like quinaldine and selenium dioxide residues.

Part 1: Structural Basis & Theoretical Shift Prediction

To accurately interpret the NMR spectrum of Q2C, one must understand the competing electronic effects within the molecule. The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions, due to the electronegativity of the nitrogen atom.

Electronic Deshielding Mechanisms

-

The Heteroatom Effect: The nitrogen atom (N1) withdraws electron density via induction (

-bond) and resonance ( -

Carbonyl Anisotropy: The aldehyde group at C2 exerts a strong deshielding cone. This primarily affects the aldehyde proton itself and the adjacent H3 proton.

-

Peri-Interaction: The H8 proton is spatially proximate to the nitrogen lone pair, leading to a characteristic downfield shift, often distinguishing it from other benzenoid protons.

Visualization: Electronic Logic Flow

The following diagram illustrates the logical flow from structural features to observed chemical shifts.

Caption: Causal relationship between quinoline structural features and specific proton chemical shifts.

Part 2: Detailed Spectral Analysis

The 1H NMR spectrum of Q2C in Chloroform-d (

The Aldehyde Region (10.0 – 10.5 ppm)

-

Signal: Singlet (s).

-

Shift:

10.18 ppm. -

Significance: This is the diagnostic peak. Its integration must be set to 1.00.

-

Validation Check: If this peak appears as a doublet, it indicates coupling to H3 (rare in simple spectra but possible in high-resolution fields) or the presence of a rotational isomer. If the peak is absent or shifted to ~6.0 ppm, the aldehyde has formed a gem-diol (hydrate) or hemiacetal (reaction with alcohol solvent).

The Heterocyclic Ring (H3, H4)

-

H4 Proton (

~8.31 ppm): Appears as a doublet (-

Coupling:

Hz.

-

-

H3 Proton (

~8.05 ppm): Appears as a doublet (-

Coupling:

Hz.

-

The Benzenoid Ring (H5 – H8)

This region is often complex due to second-order effects, but key signals can be resolved:

-

H8 (

~8.25 ppm): Often appears as a doublet or broadened doublet. It is deshielded by the adjacent nitrogen lone pair (peri-effect). -

H5 (

~7.90 ppm): Doublet ( -

H6 & H7 (

7.60 – 7.85 ppm): typically appear as overlapping multiplets (

Summary Table: Chemical Shift Assignments (CDCl3, 400 MHz)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |

| -CHO | Aldehyde | 10.18 | Singlet (s) | 1H | - |

| H-4 | Aromatic | 8.31 | Doublet (d) | 1H | 8.5 |

| H-8 | Aromatic | 8.25 | Doublet (d) | 1H | 8.4 |

| H-3 | Aromatic | 8.05 | Doublet (d) | 1H | 8.5 |

| H-5 | Aromatic | 7.92 | Doublet (d) | 1H | 8.1 |

| H-7 | Aromatic | 7.80 | Multiplet (m) | 1H | - |

| H-6 | Aromatic | 7.65 | Multiplet (m) | 1H | - |

> Note: Exact values may fluctuate by

Part 3: Experimental Protocol & Workflow

To ensure data integrity, the following workflow integrates synthesis purification with NMR acquisition. This is critical because Q2C is often synthesized via Selenium Dioxide (

Workflow Diagram

Caption: Operational workflow ensuring removal of paramagnetic impurities before acquisition.

Step-by-Step Methodology

-

Purification (Critical):

-

If synthesized via

oxidation, the crude solid often contains red/grey selenium. -

Action: Dissolve crude product in hot ethyl acetate, filter through a pad of Celite to remove metallic selenium, then recrystallize (usually from hexanes/EtOAc).

-

Why? Paramagnetic selenium causes severe line broadening, making multiplet analysis impossible.

-

-

Sample Preparation:

-

Mass: 5–10 mg of purified Q2C.

-

Solvent: 0.6 mL

(99.8% D). -

Pre-check: Ensure the sample is completely dissolved. Suspended particles will degrade magnetic field homogeneity (shimming).

-

-

Acquisition Parameters:

-

Spectral Width (SW): Set to at least 14 ppm (–1 to 13 ppm) to capture the downfield aldehyde.

-

Relaxation Delay (d1): Set to

seconds. The aldehyde proton has a long -

Scans (ns): 16 scans are sufficient for 10 mg samples.

-

Part 4: Common Impurities & Troubleshooting

A "clean" spectrum validates the synthesis. Below are common artifacts found in Q2C spectra.

| Artifact / Impurity | Spectral Signature | Cause / Solution |

| Quinaldine (Starting Material) | Triplet at ~2.7 ppm ( | Incomplete oxidation. Recrystallize or run column chromatography. |

| Aldehyde Hydrate (Gem-diol) | Loss of 10.2 ppm signal. New signal at ~6.0–6.5 ppm ( | Occurs in wet solvents or DMSO-d6 with trace acid. Use fresh, dry |

| Selenium Residues | Broad, "fat" peaks. Poor shimming. | Paramagnetic interference. Filter sample through Celite or silica plug. |

| Water | Singlet at ~1.56 ppm (in | Wet solvent or hygroscopic sample. Add activated molecular sieves to the NMR tube. |

Advanced Characterization (Optional)

For definitive assignment of the H3 vs H4 doublet:

-

NOE (Nuclear Overhauser Effect): Irradiate the aldehyde peak (10.18 ppm).

-

Result: You should observe NOE enhancement only at the H3 position (~8.05 ppm). H4 will show no enhancement. This confirms the assignment of the doublet closer to the aldehyde.

References

-

National Institute of Standards and Technology (NIST). (2023). Quinoline-2-carboxaldehyde Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

-

Shaikh, N., et al. (2006). Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines. Journal of Chemical Research. [Link]

-

Spectral Database for Organic Compounds (SDBS). (2023). 1H NMR Spectrum of Quinoline-2-carbaldehyde (SDBS No. 3256). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table and Analysis. [Link]

Structural Elucidation of Aromatic Aldehydes via Electron Ionization Mass Spectrometry

A Technical Guide for Structural Analysis and Drug Metabolism Studies

Executive Summary

In drug discovery and organic synthesis, aromatic aldehydes often appear as key intermediates, metabolites, or impurity degradation products. While Nuclear Magnetic Resonance (NMR) provides definitive connectivity, Electron Ionization Mass Spectrometry (EI-MS) remains the gold standard for rapid structural fingerprinting and trace analysis.

This guide moves beyond basic spectral interpretation. It details the thermodynamic drivers of fragmentation, the influence of ring substituents (Hammett effects), and the specific "ortho-effects" that allow researchers to distinguish positional isomers.

Fundamental Ionization Physics

Before analyzing fragmentation, one must understand the initial ionization event. In standard EI (70 eV), the aromatic ring acts as a "charge stabilizer."

Unlike aliphatic aldehydes, where the molecular ion (

-

Charge Localization: The unpaired electron is removed primarily from the oxygen non-bonding orbital (

-electron) or the -

Stability: The resonance energy of the benzene ring stabilizes the radical cation, ensuring

is usually observable, often with 50–90% relative abundance.

Core Mechanistic Pathways

The fragmentation of the prototype molecule, Benzaldehyde (

The Dominant Pathway: -Cleavage

The most diagnostic feature of an aromatic aldehyde is the cleavage of the bond

-

Formation of the Acylium Ion (

105): The radical cation (-

Diagnostic Value: A strong

peak is the primary indicator of an aldehyde. In benzaldehyde, this is often the base peak (100% relative abundance).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-

-

Decarbonylation (

77): The benzoyl cation is stable but possesses excess internal energy. It subsequently ejects a neutral carbon monoxide (CO) molecule to form the phenyl cation .-

Note: The phenyl cation (

) is a high-energy species (often visualized as a sigma-cation).

-

-

Ring Fragmentation (

51): The phenyl cation further fragments by ejecting acetylene (

Visualization of Fragmentation Workflow

The following diagram illustrates the stepwise degradation of Benzaldehyde.

Figure 1: The canonical fragmentation pathway of Benzaldehyde. The solid blue arrows represent the dominant high-abundance pathway.

Substituent Effects (Hammett Correlation)

In drug development, the aromatic ring is rarely unsubstituted. The nature of the substituent (

Electron Donating Groups (EDG)

-

Examples:

, -

Effect: These groups stabilize the positive charge on the acylium ion via resonance.

-

Spectral Result: The

peak becomes extremely intense, often suppressing further fragmentation.-

Case Study (Anisaldehyde): The methoxy group stabilizes the cation

. The

-

Electron Withdrawing Groups (EWG)

-

Examples:

, -

Effect: These groups destabilize the acylium ion.

-

Spectral Result: The lifetime of the

ion decreases. You will observe a lower abundance of the acylium ion and a higher relative abundance of the phenyl cation variant (

Comparative Data Table

The following table summarizes diagnostic peaks for common substituted benzaldehydes.

| Compound | Substituent | Molecular Ion ( | Acylium Ion ( | Aryl Cation ( | Key Secondary Loss |

| Benzaldehyde | -H | 106 (High) | 105 (Base) | 77 | 51 ( |

| p-Tolualdehyde | 120 (High) | 119 (Base) | 91 | 65 ( | |

| p-Anisaldehyde | 136 (High) | 135 (Base) | 107 | 77 ( | |

| p-Nitrobenzaldehyde | 151 (Mod) | 150 (Low) | 104 | 76 ( |

The Ortho-Effect: Distinguishing Isomers

One of the most challenging aspects of MS interpretation is distinguishing positional isomers (e.g., ortho- vs. para-). In aromatic aldehydes, the Ortho-Effect provides a unique mechanistic handle.[1]

Mechanism: Hydrogen/Group Transfer

When a substituent with a labile hydrogen (like

Case Study: Salicylaldehyde (o-Hydroxybenzaldehyde)

-

Ortho-Isomer: The phenolic hydrogen can interact with the carbonyl oxygen. This facilitates the direct loss of water (

) or CO from the molecular ion in ways that para-isomers cannot.-

Key Peak: Significant peaks at

121 (

-

-

Para-Isomer: The

and -

Differentiation: While subtle in aldehydes compared to acids, the ratio of the

(water loss) or specific secondary fragments often varies. o-Tolualdehyde (

Experimental Protocol for Reproducible MS Data

To generate library-quality spectra for aldehyde analysis, strict adherence to ionization parameters is required.

Standard Operating Procedure (SOP)

-

Sample Preparation:

-

Dissolve

mg of aldehyde in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol. -

Note: Avoid protic solvents if analyzing labile intermediates; DCM is preferred for non-polar aromatic aldehydes.

-

-

GC-MS Parameters:

-

Inlet Temperature:

(Ensure rapid volatilization to prevent thermal degradation). -

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m length.

-

-

Source Tuning (Critical):

-

Ionization Energy: 70 eV (Standard). Do not deviate, as spectral libraries (NIST) are standardized to 70 eV.

-

Source Temperature:

. -

Emission Current:

.[2]

-

-

Data Validation:

-

Run a blank (solvent only) to identify background polysiloxane peaks (

207, 281). -

Verify the PFTBA (tuning standard) ratios:

69 (Base), 219 (>35%), 502 (>2%).

-

Structural Elucidation Workflow

Use this logic gate to identify unknown aromatic aldehydes.

Figure 2: Decision tree for identifying aromatic aldehyde functionality based on spectral features.

References

-

NIST Mass Spectrometry Data Center. Benzaldehyde Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

-

NIST Mass Spectrometry Data Center. Benzaldehyde, 2-methyl- (o-Tolualdehyde) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard Reference for -cleavage mechanisms).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde [webbook.nist.gov]

- 4. Benzaldehyde [webbook.nist.gov]

Quinoline Scaffolds in Modern Medicinal Chemistry: From Synthesis to Therapeutics

Executive Summary

Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads. Objective: To provide a rigorous technical analysis of the quinoline core (benzo[b]pyridine), transitioning from electronic fundamentals to high-efficiency synthesis and structure-activity relationships (SAR) in approved therapeutics.

Part 1: The Quinoline Core – Electronic & Structural Fundamentals

The quinoline scaffold is a privileged structure in drug discovery due to its ability to participate in hydrogen bonding,

Reactivity Profile

Quinoline is an electron-deficient heterocycle compared to naphthalene but electron-rich compared to pyridine. The nitrogen atom withdraws electron density from the ring system, creating a distinct reactivity dichotomy:

-

Nucleophilic Attack: Occurs preferentially at C2 and C4 (electron-deficient positions).

-

Electrophilic Attack: Occurs preferentially at C5 and C8 (on the carbocyclic ring), where electron density is preserved.

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision-making process for functionalizing the quinoline core based on electronic density.

Figure 1: Electronic distribution dictates that nucleophiles target the pyridine ring (C2/C4), while electrophiles target the benzene ring (C5/C8).

Part 2: Synthetic Architectures – The "How-To"

While the Skraup and Combes syntheses are historically significant, modern drug discovery demands methods that offer regiocontrol , functional group tolerance , and green metrics .

Strategic Selection: The Synthetic Decision Tree

Choose the synthetic route based on available starting materials and desired substitution patterns.

Figure 2: Synthetic logic flow. The Friedländer route is preferred for complex, polysubstituted quinolines due to high regiocontrol.

Protocol: Microwave-Assisted Friedländer Synthesis

Context: Traditional Friedländer reactions require prolonged reflux and harsh conditions. The microwave-assisted variant drastically reduces reaction time and improves yield, aligning with Green Chemistry principles [1].[1][2][3]

Reagents:

-

2-Aminoaryl ketone (1.0 equiv)

- -Methylene ketone (1.2 equiv)

-

Catalyst: Basic Ionic Liquid (BIL) or solid acid (e.g., Nafion NR50) [2]

-

Solvent: Ethanol or Water (Green solvent)

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave process vial, charge 2-aminobenzophenone (1.0 mmol) and the coupling ketone (1.2 mmol).

-

Catalysis: Add the solid acid catalyst (10 mol%) or basic ionic liquid.

-

Irradiation: Seal the vial. Irradiate at 100–120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

-

Why: Microwave heating provides uniform volumetric heating, overcoming the activation energy barrier more efficiently than convective heating.

-

-

Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:7).

-

Workup: Cool to room temperature. If using a solid catalyst, filter it out (catalyst can often be recycled). Pour the filtrate into crushed ice.

-

Purification: The solid product usually precipitates. Filter, wash with cold water/ethanol, and recrystallize from ethanol.

Validation Criteria:

-

Yield: Expect >85%.

-

Purity: Verify via

-NMR (look for the disappearance of the amino

Part 3: Therapeutic Applications & SAR – The "Why"

The quinoline scaffold is not merely a linker; it is a pharmacophore that actively engages biological targets through specific binding modes.

Kinase Inhibition: The Bosutinib Case Study

Bosutinib (Src/Abl inhibitor) exemplifies the "Type I" kinase binding mode. The quinoline core mimics the adenine ring of ATP.

-

Mechanism: The quinoline nitrogen (N1) functions as a hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase (specifically Met318 in Abl or Met341 in Src) [3].

-

SAR Criticality: The C3-carbonitrile (CN) group is essential for orienting the molecule and enhancing potency, distinguishing it from earlier quinoline inhibitors [4].

Antimalarials: Heme Detoxification

Chloroquine and related 4-aminoquinolines function by inhibiting the crystallization of toxic heme into hemozoin.[4]

-

Mechanism: The planar quinoline ring engages in

stacking with the porphyrin ring of free heme. -

Crystal Growth Inhibition: Recent AFM studies confirm that quinolines bind to specific faces of the hemozoin crystal (step-pinning and kink-blocking), arresting its growth and causing toxic heme buildup in the parasite [5].

Comparative Therapeutic Data

| Drug | Primary Target | Mechanism of Action | Key Structural Feature |

| Chloroquine | Heme Polymerization | Inhibits hemozoin formation (Step-pinning) | 4-aminoquinoline core + basic side chain |

| Bosutinib | Src/Abl Kinase | ATP-competitive inhibition (Type I) | 3-cyanoquinoline + 4-anilino group |

| Lenvatinib | VEGFR/FGFR | Multi-kinase inhibition (Type II) | Quinoline-4-carboxamide |

| Bedaquiline | ATP Synthase | Inhibits mycobacterial ATP synthase (Mtb) | Diarylquinoline (distinct non-planar geometry) |

Visualization: Kinase Binding Mode

The following diagram abstracts the interaction of a 4-anilinoquinoline-3-carbonitrile (like Bosutinib) within the ATP-binding pocket.

Figure 3: Pharmacophoric mapping of Bosutinib. The N1 atom anchors the scaffold to the kinase hinge region.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

-

Environmentally Friendly Nafion-Mediated Friedländer Quinoline Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib Binding to Abl. PLOS ONE.[5] Available at: [Link][5]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem. Available at: [Link]

-

Antimalarials inhibit hematin crystallization by unique drug–surface site interactions. PNAS. Available at: [Link]

Sources

- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]

A Technical Guide to Unlocking the Therapeutic Potential of Difluoroquinoline Analogs: Emerging Research Frontiers

An In-depth Technical Guide

Topic: Potential Research Areas for Difluoroquinoline Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The difluoroquinoline scaffold, a cornerstone of modern antibacterial therapy, is experiencing a scientific renaissance. While its potent inhibition of bacterial DNA gyrase and topoisomerase IV is well-established, the unique physicochemical properties imparted by its fluorine substituents have opened a gateway to a host of new therapeutic possibilities.[][2] This guide moves beyond the foundational antibacterial applications to provide an in-depth exploration of emerging research frontiers for difluoroquinoline analogs. We will dissect promising avenues in oncology, virology, and materials science, offering not just a survey of the landscape but a detailed rationale for experimental design and step-by-step protocols for key investigations. For drug development professionals, this document serves as a strategic roadmap for repurposing a privileged chemical scaffold to address complex and unmet medical needs.

Section 1: The Difluoroquinoline Core: A Privileged Scaffold

Fundamental Structure and Physicochemical Properties

The archetypal difluoroquinoline structure is a bicyclic aromatic system featuring a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety, which is crucial for target engagement and metal chelation.[3][4] The strategic placement of two fluorine atoms, most commonly at the C-6 and C-8 positions, is not an arbitrary decoration. These substitutions profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability. The high electronegativity of fluorine can lower the pKa of adjacent amines and create favorable electrostatic interactions within target binding pockets. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of the drug candidates.[5][6]

Established Mechanism of Action (Antibacterial)

The bactericidal activity of fluoroquinolones is a classic example of targeted enzyme inhibition. These molecules directly interfere with bacterial DNA synthesis by trapping and stabilizing a cleaved-DNA intermediate state of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8]

-

DNA Gyrase: Primarily targeted in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription.[][8]

-

Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for cell division.[][9]

By binding to the enzyme-DNA complex, the difluoroquinoline analog forms a ternary complex that physically obstructs the progression of the replication fork, leading to double-strand DNA breaks and subsequent cell death.[10]

Foundational Structure-Activity Relationships (SAR)

Decades of research have established clear SAR principles for antibacterial activity, which provide a crucial starting point for designing analogs for new applications.[11][12][13]

| Position | Substituent Type | Impact on Antibacterial Activity |

| N-1 | Small alkyl (cyclopropyl, ethyl) | Critical for DNA gyrase inhibition and overall potency. |

| C-3 | Carboxylic Acid | Essential for binding to the DNA-gyrase complex; chelation of Mg²⁺ ions.[4] |

| C-6 | Fluorine | Dramatically increases potency by enhancing gyrase inhibition and cell penetration.[] |

| C-7 | Piperazine/Aminopyrrolidine Rings | Modulates spectrum of activity (Gram-negative vs. Gram-positive), potency, and pharmacokinetics.[4] |

| C-8 | Halogen (F, Cl) / Methoxy | Can enhance activity and reduce phototoxicity.[2][14] |

Section 2: Beyond Antibacterial Activity: Repurposing and Novel Applications

The very features that make difluoroquinolines excellent antibacterials—DNA intercalation and topoisomerase inhibition—also make them compelling candidates for other therapeutic areas, particularly oncology.[3][15]

Anticancer Agents: A Primary Research Thrust

Numerous fluoroquinolone derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.[16][17][18] This has spurred a major drug repurposing effort.

2.1.1. Mechanisms of Anticancer Action

-

Inhibition of Human Topoisomerases: Similar to their bacterial targets, difluoroquinolines can inhibit human topoisomerase II, an enzyme critical for managing DNA topology during replication in rapidly dividing cancer cells. This leads to the accumulation of DNA double-strand breaks, triggering apoptosis.[18][19]

-

Kinase Inhibition: The quinoline scaffold has proven to be a versatile framework for designing inhibitors of various protein kinases involved in cancer signaling, such as PI3Kγ and NAK family kinases.[20][21][22] By occupying the ATP-binding pocket, these analogs can shut down pro-survival and proliferative pathways.

-

Induction of Apoptosis and Cell Cycle Arrest: Beyond topoisomerase inhibition, these compounds can induce programmed cell death through both intrinsic and extrinsic pathways and can cause cell cycle arrest, typically at the G2/M or S phase, preventing cancer cell proliferation.[17][18]

2.1.2. Proposed Research Directions & Experimental Protocols

A key challenge is to enhance potency against human enzymes while minimizing off-target effects.

-

Core Hypothesis: Strategic functionalization of the C-7 and C-3 positions can shift the target preference from bacterial topoisomerases to human topoisomerases or specific oncogenic kinases, improving the therapeutic index.

-

Protocol 1: In Vitro Human Topoisomerase IIα Inhibition Assay

-

Objective: To determine the IC₅₀ of a difluoroquinoline analog against human topoisomerase IIα.

-

Principle: The assay measures the enzyme's ability to relax supercoiled plasmid DNA. An active inhibitor will prevent this relaxation.

-

Methodology:

-

Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and ATP.

-

Add serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) to the reaction mixture. Include a positive control (e.g., Etoposide) and a no-enzyme negative control.

-

Initiate the reaction by adding a fixed amount of recombinant human topoisomerase IIα enzyme.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Resolve the DNA topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis.

-

Stain the gel with an intercalating dye (e.g., SYBR Safe) and visualize under UV light.

-

Quantify the band intensities using densitometry. The IC₅₀ is the concentration of the compound that inhibits 50% of the DNA relaxation activity.

-

-

Causality: This cell-free assay directly validates target engagement with human topoisomerase IIα, isolating the effect from cellular uptake or metabolism variables.

-

-

Protocol 2: Cell Viability and Apoptosis Induction Assay

-

Objective: To assess the cytotoxicity of an analog against a cancer cell line (e.g., MCF-7 breast cancer) and determine if cell death occurs via apoptosis.

-

Methodology (Part A - Viability):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound for 48-72 hours.

-

Add a viability reagent (e.g., MTT or XTT) and incubate until color development.

-

Measure absorbance using a plate reader. Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

-

Methodology (Part B - Apoptosis):

-

Treat cells in 6-well plates with the compound at its GI₅₀ concentration for 24 hours.

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Analyze the stained cells immediately using a flow cytometer.

-

-

Causality: Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI only enters late apoptotic/necrotic cells with compromised membranes. This dual staining provides a quantitative measure of apoptosis induction, validating the mechanism of cell death observed in the viability assay.

-

Antiviral and Antiparasitic Agents: An Underexplored Frontier

The structural similarity of quinolones to antimalarial drugs like chloroquine, combined with their ability to intercalate into DNA/RNA, suggests a broader anti-infective potential.[23]

-

Rationale: Viruses and parasites rely heavily on host and pathogen-encoded polymerases, helicases, and topoisomerases for replication. The difluoroquinoline scaffold could be adapted to inhibit these enzymes. Furthermore, immunomodulatory effects of fluoroquinolones may contribute to viral clearance.[23]

-

Proposed Research: Focus on developing analogs with activity against pathogens where DNA/RNA replication is a key vulnerability, such as herpesviruses, hepatitis viruses, or Plasmodium falciparum (malaria).

-

Protocol 3: In Vitro Antimalarial SYBR Green I-based Assay

-

Objective: To determine the IC₅₀ of a difluoroquinoline analog against the erythrocytic stage of Plasmodium falciparum.

-

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, serving as a proxy for parasite growth.

-

Methodology:

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected human erythrocytes (ring stage) to each well. Include positive (e.g., Chloroquine) and negative (uninfected RBCs) controls.

-

Incubate the plate for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂).

-

Lyse the cells by freeze-thawing the plate.

-

Add SYBR Green I lysis buffer to each well and incubate in the dark.

-

Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC₅₀ value by plotting fluorescence against drug concentration.

-

-

Causality: This assay directly measures the inhibition of parasite proliferation within its host cell, providing a physiologically relevant measure of antimalarial activity.

-

Advanced Materials and Photophysical Probes

The rigid, planar, and electron-rich quinoline core is an excellent chromophore. This has led to investigations into their use as fluorescent probes and components of advanced materials.[6][24]

-

Rationale: The introduction of donor-acceptor groups across the quinoline scaffold can induce intramolecular charge transfer (ICT) upon photoexcitation, leading to strong fluorescence.[25] Complexation with difluoroborane (BF₂) can further enhance these properties, creating highly stable and bright fluorophores.[24] These probes could be used for biological imaging or as sensors.

-

Proposed Research: Design and synthesize novel difluoroboranyl-difluoroquinoline complexes and characterize their photophysical properties. Investigate their potential for imaging specific cellular compartments or sensing metal ions.

-

Protocol 4: Synthesis and Photophysical Characterization of a Difluoroboranyl-Difluoroquinoline Complex

-

Objective: To synthesize a fluorescent complex and determine its key optical properties.

-

Methodology (Synthesis):

-

Synthesize a difluoroquinoline precursor with a chelating moiety (e.g., a β-keto-enol group at C-3).

-

In an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere, dissolve the precursor and an amine base (e.g., triethylamine).

-

Add boron trifluoride etherate (BF₃·OEt₂) dropwise and reflux the mixture for several hours, monitoring by TLC.

-

After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting solid complex by column chromatography or recrystallization.

-

Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

-

Methodology (Characterization):

-

Dissolve the purified complex in a series of solvents of varying polarity (e.g., hexane, toluene, THF, acetonitrile).

-

Using a spectrophotometer, measure the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λₐₑₛ).

-

Using a spectrofluorometer, measure the emission spectrum (exciting at λₐₑₛ) to determine the maximum emission wavelength (λₑₘ).

-

Calculate the Stokes shift (difference between λₑₘ and λₐₑₛ).

-

Determine the fluorescence quantum yield (Φբ) using a known standard (e.g., quinine sulfate).

-

-

Causality: Characterizing the complex in different solvents reveals its sensitivity to the environment (solvatochromism), a key property for sensing applications. This systematic approach validates the successful synthesis and provides the fundamental data needed to assess its suitability as a fluorescent probe.

-

Section 3: Synthetic Strategies and Library Development

Efficiently exploring these research areas requires robust and flexible synthetic methodologies to generate diverse chemical libraries.

Modern Synthetic Methodologies

While classical routes like the Grohe synthesis are effective for the core structure, modern methods are needed for rapid diversification.[26]

-

Flow Chemistry: Using microreactors allows for rapid optimization, improved safety with hazardous reagents, and streamlined sequential synthesis of analog libraries.[5]

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Buchwald-Hartwig amination are invaluable for functionalizing positions such as C-4 or C-7 with a wide array of aryl, heteroaryl, or amine substituents, starting from a common chloro-difluoroquinoline intermediate.[6]

-

Green Chemistry: The use of Deep Eutectic Solvents (DESs) as alternatives to volatile organic solvents can significantly improve the sustainability of the synthesis process without compromising yield.[26]

Section 4: Challenges and Future Outlook

Despite the immense potential, researchers must navigate several challenges. The known adverse effects of some clinical fluoroquinolones, such as phototoxicity and rare collagen-related events (e.g., tendon rupture), require careful consideration in analog design.[14][27][28] Minimizing these off-target effects through structural modification (e.g., at the C-8 position) will be critical for clinical translation.

The future of difluoroquinoline research lies in multi-target drug design and precision medicine. By rationally designing analogs that can simultaneously inhibit a kinase and a topoisomerase, for instance, it may be possible to create synergistic anticancer agents that are less susceptible to resistance. As our understanding of the structural requirements for these diverse biological activities grows, so too will our ability to tailor the remarkable difluoroquinoline scaffold to solve some of medicine's most pressing challenges.

References

-

Urology Textbook. Fluoroquinolones: Pharmacology, Adverse Effects and Contraindications. [Link]

-

Slideshare. Antibacterial Action Mechanism of Fluoroquinolones.pptx. [Link]

-

Adesh University Journal of Medical Sciences & Research. Fluoroquinolone antibiotics: An overview. [Link]

-

PubMed. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. [Link]

-

PubMed. Mechanisms of action of antimicrobials: focus on fluoroquinolones. [Link]

-

ResearchGate. Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. [Link]

-

Unknown Source. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

-

PMC. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

-

PMC. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. [Link]

-

PubMed. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin. [Link]

-

ResearchGate. The structure-activity relationship for fluoroquinolone antibiotics. [Link]

-

PMC. The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. [Link]

-

PubMed. Structure--activity relationship of quinolones. [Link]

-

Royal Society of Chemistry. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ. [Link]

-

MDPI. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link]

-

MDPI. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. [Link]

-

PMC. Drug repurposing of fluoroquinolones as anticancer agents in 2023. [Link]

-

MDPI. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. [Link]

-

University of Jordan. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

-

News-Medical.Net. Novel fluoroquinolone analogs as anticancer agents. [Link]

-

PMC. Isoelectronic Push–Pull Fluorescent Difluoroborates: Halogen Bonding and Photophysical Properties. [Link]

-

ResearchGate. (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [Link]

-

PubMed. A review of clinical trials with fluoroquinolones with an emphasis on new agents. [Link]

-

ResearchGate. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link]

-

ResearchGate. Finafloxacin: A Novel Fluoroquinolone Introduced in Clinical Trials. [Link]

-

Graphy Publications. Finafloxacin: A Novel Fluoroquinolone Introduced in Clinical Trials. [Link]

-

ResearchGate. (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

-

Royal Society of Chemistry. Photophysics and photochemistry of fluoroquinolones. [Link]

-

PMC. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link]

-

PMC. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... [Link]

-

PubChem. Difluoroquinoline. [Link]

-

PMC. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? [Link]

-

Drug Design Org. Structure Activity Relationships. [Link]

-

ClinicalTrials.gov. A Study of Fluoroquinolones Exposure and Collagen-Related Serious Adverse Events. [Link]

-

MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]

-

Unknown Source. 260 quinolones for applications in medicinal chemistry: synthesis and structure. [Link]

-

PMC. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Link]

-

PMC. Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core. [Link]

Sources

- 2. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. urology-textbook.com [urology-textbook.com]

- 8. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 9. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]

- 10. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. Photophysical and phototoxic properties of the antibacterial fluoroquinolones levofloxacin and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. Discovery of fluoroquinolone derivatives as potent, selective inhibitors of PI3Kγ - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isoelectronic Push–Pull Fluorescent Difluoroborates: Halogen Bonding and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways | MDPI [mdpi.com]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Importance of the Aldehyde Moiety

Aromatic aldehydes are foundational building blocks in the synthesis of a vast array of organic molecules, finding critical applications in pharmaceuticals, agrochemicals, fragrances, and advanced materials.[1] Their inherent reactivity makes them versatile intermediates for constructing molecular complexity. However, classical methods for their synthesis often involve harsh conditions, stoichiometric and often pyrophoric reagents, or suffer from poor functional group tolerance and selectivity, presenting significant hurdles in complex synthetic campaigns.[1][2]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the direct formylation of aryl halides, offering milder, more efficient, and highly functional group-tolerant alternatives to traditional approaches. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

Core Methodologies: A Toolkit for Aromatic Aldehyde Synthesis

The palladium-catalyzed conversion of an aryl halide to an aldehyde can be broadly categorized into three main strategies, each with its own set of advantages and considerations.

The Carbonylative Approach: Harnessing Carbon Monoxide and its Surrogates

This is one of the most direct and atom-economical methods, involving the insertion of carbon monoxide (CO) into the aryl-palladium bond, followed by reduction of the resulting acyl-palladium intermediate.

Mechanistic Rationale: The catalytic cycle, as illustrated below, is a cornerstone of palladium catalysis.[3][4][5][6][7] It commences with the oxidative addition of the aryl halide to a Pd(0) species. Subsequent coordination and migratory insertion of CO forms a key acylpalladium(II) complex. The final, product-forming step involves the hydrogenolysis of this intermediate to release the aldehyde and regenerate the active Pd(0) catalyst.[4][5] The choice of ligand is critical; sterically hindered, electron-rich phosphines like di-1-adamantyl-n-butylphosphine (cataCXium A) are highly effective, promoting both oxidative addition and preventing catalyst deactivation.[3][4][5]

Caption: Catalytic cycle for carbonylative formylation of aryl halides.

CO Surrogates: The use of high-pressure, toxic CO gas can be a significant barrier. Consequently, a variety of CO surrogates have been developed, offering safer and more convenient alternatives.

-

Formic Acid: Can serve as a source for both CO and the hydride reductant, often activated by anhydrides.[8][9][10] This approach is particularly attractive for its low cost and environmental friendliness.

-

Phenyl Formate: Decomposes under basic conditions to provide CO in situ, enabling efficient carbonylation to phenyl esters, which can be subsequently converted to aldehydes.[11]

-

Isocyanides: tert-Butyl isocyanide, in the presence of a hydride source like triethylsilane (Et3SiH) or formate salts, can act as a C1 source.[1][12] The reaction proceeds through isocyanide insertion followed by reduction.

Protocol 1: Formylation of Aryl Bromides using Syngas (CO/H₂) [3][4]

This protocol is based on a highly efficient system for the formylation of aryl bromides.

| Parameter | Value | Rationale |

| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) | A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst. |

| Ligand | cataCXium A (PAd₂nBu) | A bulky, electron-rich phosphine that facilitates oxidative addition and prevents catalyst dimerization. |

| Base | TMEDA | Acts as a base and can also coordinate to the palladium center, influencing reactivity. |

| Solvent | Toluene | A non-polar solvent suitable for the reaction temperature and solubility of reagents. |

| Pressure | 5 bar (CO/H₂ 1:1) | Sufficient pressure to ensure CO and H₂ are available in solution without requiring specialized high-pressure equipment. |

| Temperature | 100 °C | Provides the necessary thermal energy for efficient catalytic turnover. |

Step-by-Step Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%) and cataCXium A (1.2-2.4 mol%). Purge the tube with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Add the aryl bromide (1.0 mmol), toluene (2-3 mL), and TMEDA (1.5 mmol).

-

Pressurization: Seal the Schlenk tube, purge with the CO/H₂ gas mixture three times, and then pressurize to 5 bar.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Work-up: After cooling to room temperature, carefully vent the gas. Dilute the reaction mixture with ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

The Fukuyama Reduction: A Mild, Two-Step Thioester Approach

The Fukuyama reduction offers an exceptionally mild and chemoselective pathway to aldehydes.[13][14][15] This method involves two discrete steps: (1) palladium-catalyzed thiocarbonylation of the aryl halide to form a thioester, and (2) palladium-catalyzed reduction of the thioester to the aldehyde.

Mechanistic Rationale: The key to this reaction's success is the high reactivity of the thioester C-S bond towards oxidative addition to Pd(0), which is more favorable than the oxidative addition to the C-O bond of an ester. The subsequent reduction with a silane is highly efficient and selective, avoiding over-reduction to the alcohol, a common side reaction in other reduction methods.[13][14][16]

Caption: Two-step workflow for the Fukuyama Reduction.